3-Deoxy-3-fluoro-D-glucitol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
34339-82-7 |
|---|---|
Molecular Formula |
C6H13FO5 |
Molecular Weight |
184.16 g/mol |
IUPAC Name |
(2R,3R,4R,5S)-4-fluorohexane-1,2,3,5,6-pentol |
InChI |
InChI=1S/C6H13FO5/c7-5(3(10)1-8)6(12)4(11)2-9/h3-6,8-12H,1-2H2/t3-,4+,5+,6+/m0/s1 |
InChI Key |
ZEGLBRXQLUKRML-SLPGGIOYSA-N |
SMILES |
C(C(C(C(C(CO)O)F)O)O)O |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](CO)O)F)O)O)O |
Canonical SMILES |
C(C(C(C(C(CO)O)F)O)O)O |
Synonyms |
4-Deoxy-4-fluoro-L-gulitol |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 3 Deoxy 3 Fluoro D Glucitol
Chemoenzymatic Synthetic Routes to 3-Deoxy-3-fluoro-D-glucitol and Related Analogs
Chemoenzymatic synthesis combines the precision of enzymatic reactions with the versatility of chemical synthesis. This approach is particularly advantageous for carbohydrate chemistry, where achieving regioselectivity and stereoselectivity can be challenging using purely chemical methods. nih.gov
Enzymatic Transformations in this compound Synthesis
Enzymatic transformations are pivotal in the synthesis of fluorinated sugars, offering high specificity that circumvents complex protection and deprotection steps. A key strategy involves the enzymatic oxidation of a fluorinated sugar alcohol precursor. For instance, in the synthesis of the related compound 3-deoxy-3-fluoro-L-fucose, an engineered galactose oxidase (GOase) variant, specifically the F2 variant, demonstrated the highest activity for oxidizing 3-deoxy-3-fluoro-L-fucitol. whiterose.ac.ukrsc.orgresearchgate.net This reaction was successfully performed on a multi-millimole scale, yielding the desired product in significant yield. researchgate.net
The metabolism of 3-deoxy-3-fluoro-D-glucose (3-FDG), a direct precursor to this compound, involves enzymes such as aldose reductase, which converts 3-FDG to 3-deoxy-3-fluoro-D-sorbitol (an alternative name for this compound). This enzymatic reduction is a critical step in its metabolic pathway within mammalian tissues and can be monitored using techniques like 19F NMR.
| Enzyme Class | Specific Enzyme/Variant | Substrate | Product | Research Finding |
| Oxidoreductase | Galactose Oxidase (GOase) F2 Variant | 3-deoxy-3-fluoro-L-fucitol | 3-deoxy-3-fluoro-L-fucose | The engineered GOase F2 variant showed the highest activity for this transformation, enabling scalable synthesis. whiterose.ac.ukresearchgate.net |
| Oxidoreductase | Aldose Reductase | 3-deoxy-3-fluoro-D-glucose | 3-deoxy-3-fluoro-D-sorbitol | This enzyme mediates the in vivo conversion, establishing a key metabolic pathway for 3-FDG. |
| Oxidoreductase | Sorbitol Dehydrogenase | 3-deoxy-3-fluoro-D-sorbitol | 3-deoxy-3-fluoro-D-fructose | Further metabolizes the glucitol derivative in the polyol pathway. |
Application of Radiosynthetic Techniques in Analog Preparation
Radiolabeled analogs of glucose are essential for in vivo imaging techniques like Positron Emission Tomography (PET). The synthesis of ¹⁸F-labeled 3-deoxy-3-fluoro-D-glucose ([¹⁸F]3-FDG) provides a template for preparing radiolabeled this compound. snmjournals.org
The production of the key radioisotope, [¹⁸F]fluoride, is typically achieved in a cyclotron via the ¹⁸O(p,n)¹⁸F nuclear reaction, where [¹⁸O]water is irradiated with protons. The radiosynthesis of [¹⁸F]3-FDG then proceeds through a nucleophilic substitution reaction. A protected mannose precursor, such as a mannose triflate, is reacted with the anhydrous [¹⁸F]fluoride in a solvent like acetonitrile. This is followed by acid hydrolysis to remove the protecting groups, yielding [¹⁸F]3-FDG with high radiochemical purity. This radiolabeled glucose analog can then be used to study metabolic processes where it may be converted to [¹⁸F]this compound in vivo. snmjournals.org
Precursor Design and Chemical Modification Strategies
The synthesis of this compound and its derivatives relies heavily on the strategic design of precursors and subsequent chemical modifications. A common starting material is a readily available and inexpensive sugar, such as D-glucose or a derivative like 1,5-anhydro-4,6-O-benzylidene-d-glucitol. thieme-connect.comthieme-connect.com
The general synthetic strategy involves several key steps:
Protection: Specific hydroxyl groups on the sugar precursor are protected to prevent them from reacting in subsequent steps. For example, a benzylidene group can be used to protect the C4 and C6 hydroxyls. thieme-connect.comacs.org
Activation: The hydroxyl group at the desired position for fluorination (C3) is converted into a good leaving group. A common method is to transform it into a trifluoromethanesulfonyl (triflate) group. thieme-connect.com
Fluorination: A nucleophilic fluorinating agent, such as cesium fluoride (B91410), is used to displace the leaving group, introducing the fluorine atom with an inversion of configuration (Sₙ2 reaction). thieme-connect.com
Deprotection: Finally, the protecting groups are removed to yield the target compound.
An example of this strategy is the conversion of 1,5-anhydro-4,6-O-benzylidene-d-glucitol into 1,5-anhydro-4,6-O-benzylidene-3-deoxy-3-fluoro-2-O-trifluoromethanesulfonyl-d-altritol in a three-step process. thieme-connect.comthieme-connect.com This intermediate can then be used in further reactions, such as glycosylation, to synthesize more complex derivatives. thieme-connect.com
| Precursor | Key Modification Steps | Intermediate Product | Target Application |
| 1,5-Anhydro-4,6-O-benzylidene-d-glucitol | 1. Triflation 2. Fluorination 3. Pivaloyl protection | 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-3-fluoro-2-O-pivaloyl-d-altritol | Synthesis of 3′-fluoro hexitol (B1215160) nucleoside analogues. thieme-connect.com |
| Methyl α-D-glucoside | 1. Selective protection of C6-OH 2. Fluorination at C4 with DAST 3. Ring-opening to dithioacetal | 3-deoxy-3-fluoro-L-fucitol | Chemoenzymatic synthesis of 3-deoxy-3-fluoro-L-fucose. whiterose.ac.uk |
| Protected Glucose Precursors | Multi-step protection, fluorination, and deprotection sequences. | 3-deoxy-3-fluoro-D-glucose | Metabolic tracer studies. |
Stereoselective Synthesis Approaches for this compound Derivatives
Achieving stereoselectivity is a critical challenge in carbohydrate chemistry. The spatial arrangement of substituents dramatically influences a molecule's biological activity. In the synthesis of this compound derivatives, controlling the stereochemistry at the anomeric center during glycosylation and at the fluorinated carbon is essential.
The introduction of a fluorine atom often proceeds via an Sₙ2 mechanism, which results in an inversion of configuration at the reaction center. Therefore, the stereochemistry of the precursor directly dictates the stereochemistry of the fluorinated product. capes.gov.br For example, starting with a glucose derivative with a hydroxyl group in the gluco configuration at C3 will yield a product with fluorine in the allo configuration after Sₙ2 displacement.
Protecting groups play a crucial role in directing the stereochemical outcome of glycosylation reactions. For instance, studies on 4,6-O-benzylidene-protected thioglycoside donors have shown that the presence of a fluorine atom at C2 or C3 can influence the selectivity of glycosylation, although the selectivities were generally lower compared to their non-fluorinated counterparts. acs.org The development of methods for the direct and stereoselective conversion of anomeric hydroxides to glycosyl azides, using reagents like diphenylphosphoryl azide, also represents a significant advancement, enabling the synthesis of specific anomers. researchgate.net
Biochemical Interactions and Enzymatic Studies of 3 Deoxy 3 Fluoro D Glucitol
Substrate and Inhibitor Kinetics with Key Enzymes
3-Deoxy-3-fluoro-D-glucitol is primarily formed through the reduction of 3-deoxy-3-fluoro-D-glucose, a reaction catalyzed by aldose reductase. The resulting fluorinated sugar alcohol can then interact with sorbitol dehydrogenase. The kinetic parameters of these interactions have been a subject of detailed investigation.
Aldose reductase (EC 1.1.1.21) is the first enzyme in the polyol pathway, which reduces glucose to sorbitol. Studies have shown that this enzyme also efficiently processes the fluorinated analog, 3-deoxy-3-fluoro-D-glucose (3-FG). In fact, aldose reductase exhibits a significantly higher affinity for 3-FG compared to its natural substrate, D-glucose. reading.ac.uk The in vitro affinity of aldose reductase for 3-FG has been found to be approximately 20 times greater than that for glucose. reading.ac.uk
The reduction of 3-FG by aldose reductase yields this compound (often referred to as 3-deoxy-3-fluoro-sorbitol or 3-FS in metabolic studies). This conversion has proven to be a reliable marker for enzyme activity. The rate of 3-FS production, which can be monitored non-invasively using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, correlates directly with aldose reductase activity in tissues like the eye lens. reading.ac.uk This has established 3-FG as a critical tool for monitoring the in vivo activity of aldose reductase and understanding its role in various physiological and pathological states. chemsynlab.com
| Substrate | Enzyme Source | Km (mM) | Reference |
|---|---|---|---|
| 3-Deoxy-3-fluoro-D-glucose (3-FG) | Canine Lens (in vitro) | 9.3 | reading.ac.uk |
| D-Glucose | Canine Lens (in vitro) | 188 | reading.ac.uk |
Following its synthesis by aldose reductase, this compound interacts with the second enzyme of the polyol pathway, sorbitol dehydrogenase (EC 1.1.1.14). This enzyme is responsible for oxidizing sorbitol to fructose. Research, particularly in insect models like Locusta migratoria, has revealed a dual role for this compound in its interaction with sorbitol dehydrogenase. researchgate.net
The compound acts as both a substrate and a competitive inhibitor of the NAD-linked sorbitol dehydrogenase. researchgate.net As a substrate, it is oxidized to 3-deoxy-3-fluoro-D-fructose. chemsynlab.com Simultaneously, it competes with the natural substrate, sorbitol, for binding to the enzyme's active site. This competitive inhibition has been quantified, with reported inhibition constants (Kᵢ) in the millimolar range. researchgate.netacs.org This kinetic duality helps to explain the metabolic consequences of introducing 3-deoxy-3-fluoro-D-glucose into a biological system, as the accumulation of its glucitol metabolite can modulate the activity of sorbitol dehydrogenase. researchgate.net
| Parameter | Value | Reference |
|---|---|---|
| Role | Substrate & Competitive Inhibitor | researchgate.net |
| Km (as substrate) | 0.5 M | researchgate.net |
| Ki (as inhibitor) | 8.2 x 10⁻² M (82 mM) | researchgate.net |
| Ki (as inhibitor) | 0.1 M (100 mM) | acs.org |
Metabolic Pathways and Mechanisms of Biotransformation of 3 Deoxy 3 Fluoro D Glucitol
Unraveling Metabolic Fates in Model Organisms
Research in diverse model organisms, from insects to mammals, has been crucial in elucidating the metabolic fate of 3-Deoxy-3-fluoro-D-glucitol. This compound is primarily generated in vivo through the action of aldose reductase on 3-Deoxy-3-fluoro-D-glucose. Subsequent biotransformation of 3-FGL has been observed, revealing its role as both a metabolite and a metabolic intermediate.
Once formed, this compound serves as a substrate for further enzymatic conversion. In model systems including rat cerebral tissue, dog leukocytes, and locusts, the primary metabolic product identified is 3-Deoxy-3-fluoro-D-fructose. nih.govnih.gov This conversion is a key step in the polyol pathway, which becomes accessible to this fluorinated analog. In studies of rabbit liver and kidney cortex, other fluorinated compounds related to the metabolism of the parent glucose analog have been identified, such as 3-deoxy-3-fluoro-D-gluconic acid and its 6-phosphate derivative, though these are not direct metabolites of 3-FGL. nih.gov
| Metabolite | Precursor | Model Organism(s) | Reference |
|---|---|---|---|
| 3-Deoxy-3-fluoro-D-fructose | This compound | Rat, Dog, Locust | nih.govnih.gov |
The bioconversion of this compound is catalyzed by a specific enzyme within the polyol pathway. Research has pinpointed sorbitol dehydrogenase (L-iditol:NAD+ 5-oxidoreductase, EC 1.1.1.14) as the primary enzyme responsible for oxidizing this compound to 3-Deoxy-3-fluoro-D-fructose. nih.govcdnsciencepub.com Studies in locusts have characterized this interaction in detail, revealing that this compound acts as both a substrate and a competitive inhibitor for this enzyme. cdnsciencepub.comcdnsciencepub.com The kinetic parameters from locust fat body sorbitol dehydrogenase show a Michaelis constant (Km) of 0.5 M for this compound as a substrate. cdnsciencepub.comcdnsciencepub.com
| Enzyme | EC Number | Reaction | Kinetic Parameter (in Locusts) | Reference |
|---|---|---|---|---|
| Sorbitol Dehydrogenase | 1.1.1.14 | This compound → 3-Deoxy-3-fluoro-D-fructose | Km = 0.5 M | cdnsciencepub.comcdnsciencepub.com |
Impact on Native Metabolic Fluxes
The presence of this compound can significantly perturb native metabolic pathways. Its most direct impact is on the polyol pathway through its interaction with sorbitol dehydrogenase. cdnsciencepub.comacs.org In locusts, this compound acts as a competitive inhibitor of this enzyme, with a reported inhibition constant (Ki) of 8.2 x 10⁻² M (or 0.082 M). cdnsciencepub.comcdnsciencepub.com Another study reports a similar Ki of 0.1 M. acs.org This inhibition can disrupt the normal processing of sorbitol to fructose.
The consequences of this enzymatic inhibition and the subsequent metabolism of the fluorinated analog can extend to central carbon metabolism. In the locust model, the administration of 3-Deoxy-3-fluoro-D-glucose, which leads to the formation of this compound, results in an irreversible inhibition of glycolysis. nih.gov This toxic effect is characterized by a halt in the glycolytic pathway and an accumulation of fructose, suggesting a profound disruption of the insect's energy metabolism. uwindsor.ca
Mechanisms of Fluorine Release and Detoxification Pathways in Research Contexts
While the carbon-fluorine bond is generally stable, evidence from research on locusts indicates that defluorination can occur during the metabolism of 3-Deoxy-3-fluoro-D-glucose and its downstream products. nih.gov It has been established that during its metabolism in the locust, fluoride (B91410) ion is released. nih.gov
The proposed mechanism for this defluorination and the associated toxicity involves the metabolic progression of the fluorinated sugar past the formation of 3-Deoxy-3-fluoro-D-fructose and into the lower stages of glycolysis. uwindsor.ca Studies using radiolabeled compounds suggest that the metabolism proceeds as far as the triose phosphates. nih.gov The toxic effects are postulated to arise from the release of fluoride from a metabolite of 3-FDG, which then causes alkylation of the enzyme triosephosphate isomerase (EC 5.3.1.1). uwindsor.ca This irreversible inhibition leads to a reversal of glycolysis and contributes to the compound's toxicity in this model organism. uwindsor.ca In studies involving human erythrocytes, incubation with 3-Deoxy-3-fluoro-D-glucose also resulted in a small but significant release of fluoride anions, which was associated with a loss of glucose transport ability. nih.gov
Applications of 3 Deoxy 3 Fluoro D Glucitol As a Biochemical Probe and Research Tool
Utilization in Enzyme Activity Monitoring and Pathway Elucidation
3-Deoxy-3-fluoro-D-glucose (3-FG) is readily metabolized in vivo, not through glycolysis, but primarily via direct oxidation and reduction pathways. mdpi.com This metabolic behavior makes it an invaluable probe for monitoring the activity of specific enzymes involved in these alternative routes of glucose processing. mdpi.com
Monitoring Aldose Reductase Activity in Preclinical Models
3-Deoxy-3-fluoro-D-glucitol is the direct product of the enzymatic reduction of 3-deoxy-3-fluoro-D-glucose (3-FG) by aldose reductase. mdpi.comchemicalbook.com This reaction has established 3-FG as a critical tool for the in vivo assessment of the polyol pathway's activity. chemicalbook.com The production of this compound (also referred to as 3-deoxy-3-fluoro-D-sorbitol or 3-FS) is directly correlated with the distribution and activity of aldose reductase in various tissues, including the brain and the eye lens. mdpi.comacs.org
Research has shown that aldose reductase has a significantly higher affinity for 3-FG compared to its natural substrate, glucose, with one study reporting an affinity approximately 20 times greater. acs.org This enhanced affinity makes 3-FG a highly effective substrate for tracking enzyme activity. In preclinical models, such as studies involving the canine and rat brain, the conversion of 3-FG to its glucitol form has been non-invasively monitored using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. acs.orgrsc.orgasm.org For instance, ¹⁹F NMR studies in aged rat brains revealed significantly higher aldose reductase activity compared to younger controls, demonstrating the probe's utility in studying age-related metabolic changes. rsc.org
Table 1: Comparative Affinity of Aldose Reductase for Glucose vs. 3-Deoxy-3-fluoro-D-glucose
| Substrate | Apparent Michaelis Constant (Km) | Source |
| D-Glucose | 188 mM | acs.org |
| 3-Deoxy-3-fluoro-D-glucose | 9.3 mM | acs.org |
Tracing Glucose Dehydrogenase Activity
Beyond the polyol pathway, 3-FG has uncovered insights into other areas of glucose metabolism. In tissues such as the liver and kidney cortex, researchers identified a novel metabolite: 3-deoxy-3-fluoro-D-gluconic acid. mdpi.comchemicalbook.com The formation of this compound is catalyzed by glucose dehydrogenase, an enzyme not typically associated with the primary metabolism of glucose analogs like 2-deoxy-D-glucose. mdpi.com
The detection of 3-deoxy-3-fluoro-D-gluconic acid, and its subsequent phosphorylated product 3-deoxy-3-fluoro-D-gluconate-6-phosphate, provided direct evidence of an active glucose dehydrogenase pathway in these organs. mdpi.com Consequently, the administration of 3-FG coupled with ¹⁹F NMR analysis has become a valuable method for monitoring in vivo glucose dehydrogenase activity, revealing tissue-specific metabolic routes that might otherwise remain unobserved. mdpi.comchemicalbook.com
Application as a Molecular Marker in Glycogen (B147801) and Trehalose (B1683222) Metabolism Studies
In certain biological systems, particularly in insects, 3-FG has been shown to be incorporated into complex carbohydrates. Studies in the locust (Locusta migratoria) have demonstrated that its flight muscle and fat body tissues can metabolize 3-FG to synthesize both glycogen and trehalose analogs. nih.govacs.org
Through radio-chromatographic analysis and ¹⁹F NMR, researchers confirmed the presence of fluorine within the glycogen and trehalose fractions, leading to the terms "fluoroglycogen" and "fluorotrehalose". acs.org Acid hydrolysis of these fluorinated polysaccharides liberated the original 3-deoxy-3-fluoro-D-glucose molecule, confirming its incorporation. acs.org This application reveals the flexibility of carbohydrate biosynthetic pathways and demonstrates how fluorinated substrates can serve as molecular markers to trace the synthesis and storage of essential energy reserves like glycogen and the primary insect blood sugar, trehalose. chemicalbook.comacs.org
Advanced Spectroscopic Probes for Molecular Recognition Studies
The fluorine atom in this compound and its precursor is not only a metabolic modifier but also a powerful spectroscopic label. Its unique properties are central to its application as an advanced probe in metabolic and molecular recognition studies.
Applications of ¹⁹F NMR Spectroscopy in Metabolic Tracing
The use of ¹⁹F NMR spectroscopy is a cornerstone of research involving 3-deoxy-3-fluoro-D-glucose and its metabolites. nih.gov Because fluorine-19 is a naturally abundant isotope with a high gyromagnetic ratio and there is no background ¹⁹F signal in biological systems, it provides a clear and sensitive window into metabolic processes. nih.gov
Researchers have extensively used ¹⁹F NMR to non-invasively monitor the metabolic fate of 3-FG in real-time within intact tissues and living organisms. mdpi.comacs.org This technique allows for the distinct identification and quantification of 3-FG and its primary metabolites, including this compound (3-FS), 3-deoxy-3-fluoro-D-fructose, and 3-deoxy-3-fluoro-D-gluconic acid. mdpi.comchemicalbook.com This capacity to resolve and measure multiple downstream products simultaneously makes it an exceptional tool for elucidating complex, tissue-specific metabolic pathways and quantifying enzyme kinetics in vivo. mdpi.comacs.orgrsc.org
Table 2: Key Metabolites of 3-Deoxy-3-fluoro-D-glucose Detected by ¹⁹F NMR
| Metabolite | Precursor | Key Enzyme | Tissue Studied | Source |
| This compound | 3-Deoxy-3-fluoro-D-glucose | Aldose Reductase | Brain, Eye Lens | mdpi.comacs.org |
| 3-Deoxy-3-fluoro-D-fructose | This compound | Sorbitol Dehydrogenase | Brain | mdpi.comchemicalbook.com |
| 3-Deoxy-3-fluoro-D-gluconic acid | 3-Deoxy-3-fluoro-D-glucose | Glucose Dehydrogenase | Liver, Kidney | mdpi.comchemicalbook.com |
| "Fluoroglycogen" | 3-Deoxy-3-fluoro-D-glucose | Glycogen Synthase, etc. | Insect Fat Body | acs.org |
| "Fluorotrehalose" | 3-Deoxy-3-fluoro-D-glucose | Trehalose Synthesis Enzymes | Insect Fat Body | acs.org |
Development of Fluorescent Analogs for Biochemical Assays
The development of fluorescent probes is a powerful strategy for visualizing and quantifying biochemical processes, such as glucose uptake and enzyme activity, in living cells with high sensitivity and spatiotemporal resolution. rsc.orgnih.gov This typically involves attaching a fluorophore—a molecule that emits light upon excitation—to a substrate analog.
Several fluorescent glucose analogs have been successfully developed and are widely used in research. A prominent example is 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), which has been instrumental in monitoring glucose transport in various cell types, from brain cells to rumen bacteria. mdpi.comasm.org Other probes, such as GB2-Cy3, have been synthesized to offer even greater sensitivity for the quantitative monitoring of glucose uptake. nih.gov These probes allow for real-time imaging using techniques like fluorescence microscopy and flow cytometry, providing a dynamic view of metabolic activity that is not possible with endpoint assays. nih.gov
While the strategy of creating fluorescent analogs is well-established for other glucose derivatives, a specific fluorescent analog derived directly from 3-deoxy-3-fluoro-D-glucose or this compound for use in biochemical assays is not prominently detailed in available research literature. The existing applications for 3-FG and its derivatives focus primarily on leveraging the fluorine atom for ¹⁹F NMR spectroscopy and as a substrate for PET imaging when labeled with ¹⁸F. nih.gov
Structural and Conformational Analysis of 3 Deoxy 3 Fluoro D Glucitol and Its Derivatives
Influence of Fluorine Substitution on Carbohydrate Conformation
While 3-Deoxy-3-fluoro-D-glucitol is an acyclic alditol, its conformational analysis is often informed by studies of its cyclic parent, 3-deoxy-3-fluoro-D-glucose. In the solid state and in solution, fluorination generally does not lead to significant distortions of the pyranose ring's chair conformation. rsc.org Crystal structure analyses of various fluorinated glucose derivatives, including those with multiple fluorine substituents, consistently show that they adopt a standard 4C1 chair conformation, similar to their non-fluorinated counterparts. rsc.org For instance, the crystal structure of 3-deoxy-3-fluoro-β-D-glucopyranose reveals a slightly distorted 4C1 chair. researchgate.net
The anomeric effect, a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent at the anomeric carbon (C1) of a pyranose ring to prefer an axial orientation, is also influenced by fluorination. Although the fluorine in 3-deoxy-3-fluoro-D-glucose is at the C3 position, its strong electron-withdrawing nature can modulate the electron density throughout the ring, including at the anomeric center and the endocyclic oxygen. rsc.org This can fine-tune the stability of the α and β anomers and the orientation of the pyranose ring. rsc.org In the case of glycosyl fluorides, where fluorine is directly attached to the anomeric carbon, a strong anomeric effect is observed, which can even lead to an inversion of the chair conformation to satisfy the electronic preference. rsc.org
| Compound | Observed Ring Conformation | Key Observation |
|---|---|---|
| 3-Deoxy-3-fluoro-β-D-glucopyranose | Slightly distorted 4C1 chair researchgate.net | Monofluorination at C3 does not alter the fundamental chair conformation. |
| Trideoxytrifluoro-β-D-glucose | 4C1 chair rsc.org | Even multiple fluorinations do not necessarily induce major ring distortion. |
| β-D-Xylopyranosyl fluoride (B91410) (triacetylated) | 1C4 chair rsc.org | A strong anomeric effect from the C1-fluorine forces a chair inversion. |
In hexopyranoses, the conformation of the exocyclic hydroxymethyl group (C6H2OH) is a critical structural feature, typically described by the torsion angle around the C5-C6 bond. The three staggered conformations are designated gauche-gauche (gg), gauche-trans (gt), and trans-gauche (tg). The configuration at C4 strongly influences the conformational preference of this group. rsc.org In 3-deoxy-β-D-ribo-hexopyranose (3-deoxy-β-D-glucopyranose), the exocyclic group adopts a gt conformation, which differs from the gg conformation observed in β-D-glucopyranose itself. researchgate.net This highlights that deoxygenation, and by extension deoxyfluorination, can alter the delicate balance of steric and electronic interactions that dictate rotamer populations. researchgate.net
For the acyclic this compound, the carbon backbone is flexible, and its conformation can be described as a dynamic equilibrium between extended and bent forms, similar to other alditols like ribitol (B610474) and xylitol. mdpi.com The conformation is determined by the series of dihedral angles along the carbon chain. The introduction of the C3-fluoro group is expected to influence local dihedral angle preferences due to altered electrostatic interactions with neighboring hydroxyl groups. NMR studies on derivatives, such as the 2,4-O-butylidene acetal (B89532) of this compound, have been used to deduce conformational features of the glucitol backbone. royalholloway.ac.uk
| Compound | Exocyclic Group (C5-C6) Conformation | Reference |
|---|---|---|
| β-D-Glucopyranose | gg (gauche-gauche) | researchgate.net |
| 3-Deoxy-β-D-glucopyranose | gt (gauche-trans) | researchgate.net |
| 4,6-dideoxy-4,6-difluoro-GlcNAc derivative | gg (gauche-gauche) | rsc.org |
Hydrogen Bonding Networks in Fluorinated Carbohydrate Structures
The most significant consequence of replacing a hydroxyl group with fluorine is the alteration of hydrogen bonding capabilities. nih.gov A hydroxyl group can act as both a hydrogen bond donor (via its proton) and a twofold hydrogen bond acceptor (via its oxygen lone pairs). In contrast, the C-F group loses all hydrogen bond donating capacity and is a very weak hydrogen bond acceptor. acs.orgrsc.org The high ionization potential of fluorine's lone pairs makes it much less capable of accepting a hydrogen bond compared to a hydroxyl oxygen. nih.gov
This change leads to a significant disruption of the dense, cooperative hydrogen-bonding networks that are characteristic of natural carbohydrates and are responsible for many of their physical properties. rsc.orgnih.gov In the crystal structure of this compound, the absence of the C3-hydroxyl donor function forces a reorganization of the intermolecular hydrogen bonding pattern compared to D-glucitol. This disruption can increase the solubility of some fluorinated carbohydrates, as seen with cellulose (B213188) analogues containing 3-deoxy-3-fluorinated glucose residues. rsc.org
While the C-F bond is generally a poor hydrogen bond acceptor, weak intramolecular OH···F hydrogen bonds can form under specific geometric constraints, particularly in apolar solvents where there is no competition from stronger acceptors like water. rsc.orgnih.govwiley.com Evidence for such interactions often comes from NMR spectroscopy, through the observation of scalar coupling constants between the hydroxyl proton and the fluorine atom (1hJOH,F). rsc.orgwiley.com For example, an intramolecular hydrogen bond between an axial C2-OH and an axial C4-F has been demonstrated in some pyranose derivatives. rsc.org However, in the presence of stronger hydrogen bond acceptors, such as other hydroxyl groups or solvent molecules, C-F groups are often excluded from hydrogen bonding networks. rsc.org
| Functional Group | H-Bond Donor Ability | H-Bond Acceptor Ability | Key Property |
|---|---|---|---|
| Hydroxyl (-OH) | Yes | Strong (2 lone pairs) | Participates extensively in cooperative H-bond networks. nih.gov |
| Fluorine (-F) | No | Very weak | Disrupts H-bond networks; increases hydrophobicity. rsc.orgnih.gov |
Computational Chemistry and Molecular Modeling of 3 Deoxy 3 Fluoro D Glucitol
Ab Initio Molecular Orbital Calculations for Structural Elucidation
Ab initio molecular orbital calculations are a cornerstone of computational chemistry, providing a way to solve the Schrödinger equation for a molecule based on first principles, without empirical parameters. researchgate.net These calculations are instrumental in determining molecular geometries, electron distribution, and relative energies of different conformations, which are crucial for understanding the intrinsic properties of a molecule like 3-Deoxy-3-fluoro-D-glucitol.
Detailed ab initio studies specifically on the acyclic this compound are not extensively documented in publicly available literature. However, the principles can be understood from studies on its cyclic precursor, 3-deoxy-3-fluoro-D-glucopyranose, and other related fluorinated carbohydrates. nih.govacs.org For its precursor, X-ray crystallography has revealed that the pyranose ring can adopt various distorted chair conformations depending on the substitution patterns. nih.gov
Ab initio calculations for this compound would typically involve:
Geometry Optimization: Determining the lowest energy conformation of the flexible carbon chain. This involves calculating the potential energy surface as a function of the torsional angles along the C-C backbone. The presence of the electronegative fluorine atom at the C3 position significantly influences the local stereoelectronic environment, affecting the preferred dihedral angles to minimize steric strain and optimize hyperconjugative interactions.
Basis Sets: The choice of a basis set (e.g., 6-31G*, cc-pVTZ) is critical for accuracy. For fluorinated compounds, basis sets with polarization and diffuse functions are essential to accurately model the electronic distribution around the fluorine atom and its participation in non-covalent interactions. researchgate.net
Conformational Energy Landscape: By calculating the relative energies of various staggered conformations (rotamers) around the C-C bonds, a comprehensive energy landscape can be constructed. This helps in identifying the most stable conformers in the gas phase. The solvent effects, crucial for biological relevance, can be incorporated using continuum solvation models (like PCM or SMD).
A hypothetical ab initio study on this compound would likely show a preference for a bent-chain conformation over a linear one, stabilized by intramolecular hydrogen bonds between the hydroxyl groups. The C-F bond, being a poor hydrogen bond acceptor, would primarily exert its influence through steric and electronic effects, favoring specific rotamers around the C2-C3 and C3-C4 bonds.
Table 1: Representative Ab Initio Calculation Parameters for a Fluorinated Sugar Alcohol
| Parameter | Description | Example Values/Methods |
| Method | The level of theory used to approximate the solution to the Schrödinger equation. | Hartree-Fock (HF), Møller-Plesset (MP2), DFT (B3LYP) |
| Basis Set | A set of mathematical functions used to build the molecular orbitals. | 6-31G(d,p), 6-311+G(2d,p), aug-cc-pVTZ |
| Geometry Optimization | An algorithm to find the coordinates of the atoms that correspond to a minimum on the potential energy surface. | Berny algorithm, Gradient descent |
| Solvation Model | A method to simulate the effects of a solvent on the molecule's properties. | Polarizable Continuum Model (PCM), SMD Model |
| Property Calculated | The specific molecular property being investigated. | Relative Energy, Dipole Moment, Mulliken Charges |
Molecular Dynamics Simulations for Conformational Analysis and Protein Interactions
While ab initio calculations provide static pictures of molecular structure, molecular dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. This is particularly valuable for a flexible molecule like this compound, especially when studying its interactions with proteins such as aldose reductase. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals conformational changes and intermolecular interactions. mdpi.com
Protein Interactions: A key application of MD simulations is to model the binding of this compound to its target enzymes. It is known to be a metabolite of 3-deoxy-3-fluoro-D-glucose, formed via the enzyme aldose reductase. nih.gov An MD simulation of this compound within the active site of aldose reductase could elucidate:
Binding Pose: The stable orientation of the ligand within the binding pocket.
Key Interactions: The specific hydrogen bonds, van der Waals contacts, and electrostatic interactions that stabilize the protein-ligand complex. The simulation can identify which amino acid residues are critical for binding.
Role of Fluorine: MD can help understand the precise role of the fluorine atom in the binding event. It can investigate whether the fluorine atom acts as a hydrogen bond acceptor with backbone or side-chain donors, or if its primary role is to create a hydrophobic contact or modulate the electronic properties of the ligand to enhance binding. nih.gov
Water Dynamics: The simulation can reveal the role of water molecules in mediating protein-ligand interactions. nih.gov
The setup for such a simulation requires a high-quality crystal structure of the protein and a force field (e.g., AMBER, CHARMM, GROMOS) that accurately describes the inter- and intramolecular forces for both the protein and the fluorinated ligand.
Table 2: Conceptual Parameters for a Molecular Dynamics Simulation of this compound with Aldose Reductase
| Component | Parameter/Setting |
| System Setup | Protein-ligand complex placed in a solvated box (e.g., TIP3P water) with counter-ions to neutralize the system. |
| Force Field | A set of parameters to describe the potential energy of the system. Requires accurate parameters for the fluorinated glucitol moiety. |
| Simulation Time | The duration of the simulation, typically in the range of nanoseconds to microseconds, to ensure adequate sampling of conformational space. |
| Ensemble | The statistical ensemble used (e.g., NPT - constant number of particles, pressure, and temperature) to mimic physiological conditions. |
| Analysis | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Hydrogen Bond Analysis, Radial Distribution Functions. |
Predicting Biochemical Reactivity and Binding Affinities
Predicting the binding affinity of a ligand for a protein is a major goal of computational chemistry in drug discovery. nih.govbiorxiv.org For this compound, computational methods can be used to estimate its binding free energy (ΔG_bind) to enzymes like aldose reductase and to rationalize its inhibitory activity.
Several computational strategies exist for predicting binding affinities:
Scoring Functions: Used in molecular docking, these are fast, empirical functions that estimate binding affinity based on the docked pose. They are useful for virtual screening but are generally not highly accurate for predicting absolute binding energies.
Free Energy Perturbation (FEP) and Thermodynamic Integration (TI): These are rigorous, alchemical free energy methods based on MD simulations. They calculate the free energy difference between two states (e.g., a fluorinated and a non-fluorinated ligand) by computationally "transmuting" one molecule into the other. These methods are computationally expensive but can provide highly accurate predictions of relative binding affinities.
MM/PBSA and MM/GBSA: The Molecular Mechanics/Poisson-Boltzmann Surface Area (or Generalized Born Surface Area) methods calculate binding free energy by combining molecular mechanics energies with continuum solvation models. They offer a balance between accuracy and computational cost and are widely used to analyze MD simulation trajectories.
Machine Learning and Deep Learning: More recently, advanced machine learning models, including deep convolutional neural networks and graph neural networks, have been developed to predict binding affinity. eco-vector.com These models are trained on large datasets of known protein-ligand complexes and their binding affinities and can learn complex relationships between molecular features and binding strength. nih.govdiva-portal.org
Table 3: Comparison of Computational Methods for Binding Affinity Prediction
| Method | Principle | Pros | Cons |
| Docking Scoring Functions | Empirical or knowledge-based functions that score the protein-ligand pose. | Very fast, suitable for high-throughput screening. | Low accuracy for absolute binding energy. |
| MM/PBSA and MM/GBSA | Combines molecular mechanics energy with continuum solvation models on MD snapshots. | Good balance of speed and accuracy, good for ranking. | Neglects conformational entropy, sensitive to parameters. |
| FEP and TI | Alchemical free energy calculations based on statistical mechanics and MD simulations. | High accuracy, considered a "gold standard." | Very computationally expensive, complex setup. |
| Deep Learning Models | Neural networks trained on large datasets of protein-ligand structures and affinities. eco-vector.com | Can be very fast for inference, learns complex patterns. | Requires large, high-quality training data; may not generalize well. nih.gov |
Future Directions in 3 Deoxy 3 Fluoro D Glucitol Academic Research
Development of Novel Synthetic Strategies for Advanced Probes
The synthesis of fluorinated carbohydrates like 3-Deoxy-3-fluoro-D-glucitol has traditionally relied on methods such as nucleophilic substitution with fluoride (B91410) ions, often employing reagents like diethylaminosulfur trifluoride (DAST). nih.govtaylorfrancis.com While effective, these methods can present challenges in terms of stereoselectivity, scalability, and the need for extensive protecting group manipulations. whiterose.ac.uk Future research will undoubtedly focus on the development of more efficient and elegant synthetic strategies to access not only this compound but also a wider array of its derivatives to be used as advanced biological probes.
A key area of development will be the refinement of chemoenzymatic synthesis . rsc.orgresearchgate.net This approach combines the precision of enzymatic reactions with the versatility of chemical synthesis. Future efforts will likely involve the discovery or engineering of novel enzymes, such as kinases and phosphorylases, that can accommodate fluorinated substrates with high fidelity, enabling the production of complex fluorinated glycans and sugar nucleotides from simpler precursors. researchgate.netacs.org The use of enzymes could circumvent difficult chemical steps, leading to higher yields and stereochemical purity. reading.ac.uk
| Synthetic Strategy | Future Development Focus | Potential Advantages |
| Chemoenzymatic Synthesis | Discovery and engineering of novel enzymes for fluorinated substrates. researchgate.netacs.org | High stereoselectivity, milder reaction conditions, reduced need for protecting groups. |
| Novel Fluorination Reagents | Development of catalytic and highly stereoselective fluorinating agents. acs.org | Increased efficiency, improved safety and sustainability, broader substrate scope. |
| Building Block Approach | Creation of a diverse library of pre-fluorinated synthons. nih.govencyclopedia.pub | Modular synthesis, rapid access to a variety of complex probes. |
Elucidation of Undiscovered Enzymatic Pathways
Fluorinated carbohydrates are invaluable tools for studying the mechanisms of carbohydrate-processing enzymes, such as glycosidases and glycosyltransferases. ubc.camdpi.com The replacement of a hydroxyl group with a fluorine atom can dramatically alter the substrate's reactivity and interaction with an enzyme's active site, often slowing down or stalling the catalytic process. This allows for the trapping and characterization of transient enzymatic intermediates. ubc.ca
Future research will leverage this compound and its derivatives to probe and potentially uncover new enzymatic pathways. By introducing these "mechanistic probes" into cellular systems or cell lysates, researchers can identify proteins that interact with them. Subsequent proteomic analysis can reveal novel enzymes or carbohydrate-binding proteins whose functions were previously unknown. For instance, observing the enzymatic transformation of a fluorinated substrate, even at a slow rate, can provide clues about the catalytic capabilities of an enzyme and suggest its involvement in a previously uncharacterized metabolic pathway. reading.ac.uk
Moreover, the selective inhibition of specific enzymes by fluorinated analogs can help to delineate their roles within complex metabolic networks. mdpi.com By observing the downstream metabolic consequences of inhibiting a particular enzyme with a this compound-derived inhibitor, researchers can piece together the sequence of events in a metabolic or signaling pathway. This approach is particularly powerful for dissecting pathways that are difficult to study using traditional genetic methods.
Expansion of Biochemical Tool Applications in Systems Biology
Systems biology aims to understand the complex interactions within biological systems as a whole. Biochemical tools derived from molecules like this compound are set to play a pivotal role in this field. The unique spectroscopic properties of the fluorine atom, particularly the ¹⁹F nucleus, make it an excellent probe for Nuclear Magnetic Resonance (NMR) spectroscopy. bohrium.comacs.org
The future will see an expansion of ¹⁹F NMR-based screening and interaction studies in a systems biology context. acs.org Libraries of fluorinated carbohydrates can be used to screen for interactions with a multitude of proteins simultaneously, providing a global map of the carbohydrate interactome. bohrium.com This can help to identify novel lectins, transporters, and enzymes that participate in carbohydrate-mediated biological processes. The sensitivity of the ¹⁹F NMR signal to the local chemical environment provides detailed information about binding events and can even be used to determine binding affinities. acs.org
Furthermore, the development of fluorinated probes for in-vivo imaging is a rapidly advancing area. While ¹⁸F is already widely used in Positron Emission Tomography (PET), the strategic placement of stable ¹⁹F in molecules like this compound can be exploited for Magnetic Resonance Imaging (MRI) or for tracking metabolic flux in living organisms. These advanced imaging tools will allow for the non-invasive visualization of where these probes accumulate and how they are metabolized in real-time, providing unprecedented insights into complex biological processes at the whole-organism level.
| Application Area | Future Direction | Expected Outcome |
| ¹⁹F NMR Spectroscopy | High-throughput screening of fluorinated carbohydrate libraries against proteomes. bohrium.comacs.org | Mapping of carbohydrate-protein interaction networks (interactomes). |
| In-Vivo Imaging | Development of ¹⁹F-based probes for MRI and metabolic tracking. | Non-invasive, real-time visualization of metabolic pathways and probe localization in living systems. |
| Metabolic Flux Analysis | Using fluorinated analogs to trace the flow of metabolites through complex networks. | Quantitative understanding of metabolic pathway dynamics in health and disease. |
Advanced Computational Approaches for Fluorine-Containing Carbohydrates
Computational chemistry and molecular modeling have become indispensable tools for understanding the behavior of biological molecules at the atomic level. For fluorine-containing carbohydrates, computational approaches offer a way to rationalize the effects of fluorination on conformation, reactivity, and interactions with proteins.
A significant future direction lies in the development of more accurate force fields for molecular dynamics (MD) simulations of fluorinated biomolecules. acs.org Current force fields are often parameterized for standard biomolecules and may not accurately capture the unique electronic properties of the C-F bond, such as its polarity and gauche effect. Improved force fields will enable more reliable simulations of how molecules like this compound behave in solution and how they interact with their biological targets.
Quantum mechanical (QM) calculations will continue to be crucial for elucidating reaction mechanisms and understanding the fine details of enzyme-substrate interactions. Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods, which treat the reactive center of an enzyme with high-level QM theory and the rest of the system with classical MM, will be increasingly applied to study enzymes that process fluorinated carbohydrates. This can provide detailed insights into transition states and reaction energetics that are difficult to obtain experimentally.
Finally, the integration of machine learning and artificial intelligence (AI) with computational chemistry is set to revolutionize the field. AI algorithms could be trained on existing experimental and computational data to predict the biological activity of novel fluorinated carbohydrates, guide the design of new probes with desired properties, and even propose novel synthetic routes. This synergy between computational and experimental approaches will accelerate the discovery and application of fluorinated carbohydrate probes in academic research.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
